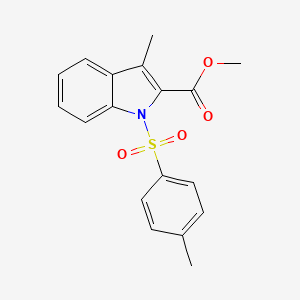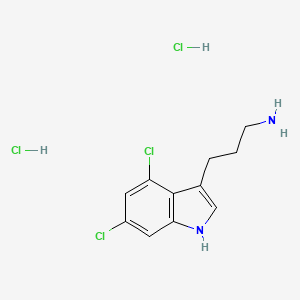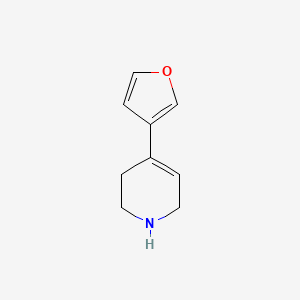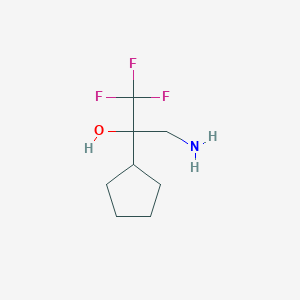
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopentyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopentylamine with 3,3,3-trifluoropropanal under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclopentyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
1,1,1-Trifluoro-2-propanol: This compound does not have the amino group, which limits its ability to participate in certain types of chemical reactions.
The presence of the cyclopentyl ring and the trifluoromethyl group in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H14F3NO |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
3-amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13,5-12)6-3-1-2-4-6/h6,13H,1-5,12H2 |
Clé InChI |
DNKDUFPLSQIMNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CN)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
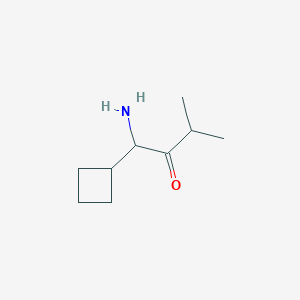
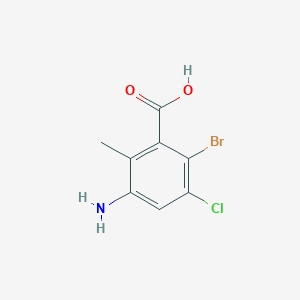
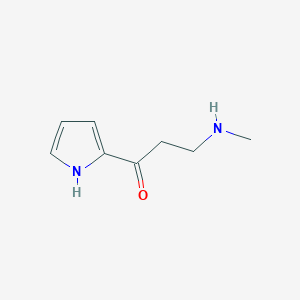
![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)
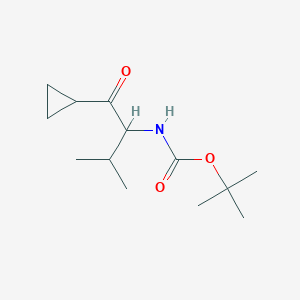

![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
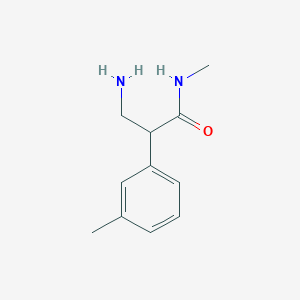
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
